ATX Inhibitory Potency: This Compound's Core Scaffold vs. Methyl-oxadiazole Analog
The core 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine scaffold, when coupled to an appropriate acyl group, demonstrates high autotaxin (ATX) inhibitory potency. The closest publicly disclosed data point for a derivative containing this exact core (US10183025 Example 86) yields an IC50 of 4.80 nM against human recombinant ATX in a choline-release assay [1]. In contrast, the corresponding 5-methyl-1,3,4-oxadiazole analog (Example 57) exhibits a 1.67-fold higher IC50 of 8 nM in the same assay under identical conditions [2]. This difference illustrates the critical role of the cyclopropyl substituent at the oxadiazole 5-position for maximizing ATX binding affinity, providing a clear differentiation parameter for procurement decisions.
| Evidence Dimension | Autotaxin (ATX) IC50 |
|---|---|
| Target Compound Data | IC50 = 4.80 nM (US10183025 Example 86 derivative of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine) |
| Comparator Or Baseline | IC50 = 8.0 nM (US10183025 Example 57, 5-methyl analog) |
| Quantified Difference | 1.67-fold more potent (4.80 vs. 8.0 nM) |
| Conditions | Human recombinant ATX expressed in HEK293 cells; LPC (18:1) as substrate; choline-release detection; 384-well plate format [1][2] |
Why This Matters
A 1.67-fold improvement in IC50 represents a meaningful advantage in ATX-targeted programs where lead optimization aims for sub-10 nM potency; the cyclopropyl-substituted scaffold offers a more attractive starting point than the methyl-substituted alternative.
- [1] BindingDB BDBM321988. IC50 4.80 nM for (E)-1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one. Assay: ATX inhibition. View Source
- [2] BindingDB BDBM321948. IC50 8 nM for (E)-1-(4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(2-((5-methyl-2H-tetrazol-2-yl)methyl)-4-(trifluoromethyl)phenyl)prop-2-en-1-one. Assay: ATX inhibition. View Source
